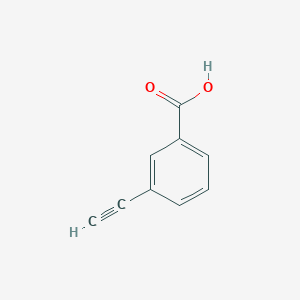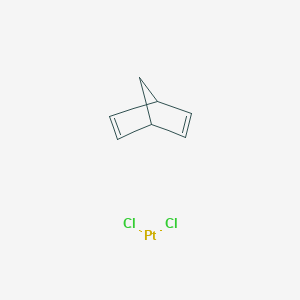
Dichloro(norbornadiene)platinum(II)
Vue d'ensemble
Description
Dichloro(norbornadiene)platinum(II) is a platinum catalyst with the empirical formula C7H8Cl2Pt . It is a solid substance with a molecular weight of 358.12 .
Synthesis Analysis
The synthesis of norbornadienes can be achieved using flow chemistry via a combination of two reactions in one step. This involves in situ cracking of dicyclopentadiene followed by a Diels Alder reaction with alkynes in a flow chemistry setup .
Molecular Structure Analysis
The coordination sphere about the Pt atom in Dichloro(norbornadiene)platinum(II) is pseudo-square planar, with shorter Pt-C distances than in the corresponding dichloro(cyclooctadiene)platinum(II) complex .
Physical And Chemical Properties Analysis
Dichloro(norbornadiene)platinum(II) is a solid substance with a molecular weight of 358.12 . It has a melting point of 186-218 °C .
Applications De Recherche Scientifique
C7H8Cl2Pt C_7H_8Cl_2Pt C7H8Cl2Pt
, is a platinum-based compound with a variety of applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:Catalysis in Organic Synthesis
Dichloro(norbornadiene)platinum(II) serves as a catalyst in organic synthesis reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable for constructing complex organic molecules. It is particularly useful in reactions such as hydrosilylation, where it helps in adding silicon-hydrogen bonds to alkenes, enhancing the synthesis of organosilicon compounds .
Material Science Research
In material science, this compound is explored for its potential in creating new materials with unique properties. Its platinum core can interact with various ligands, potentially leading to the development of materials with novel optical, electronic, or catalytic properties .
Photophysical Studies
The photophysical properties of platinum complexes are of great interest. Dichloro(norbornadiene)platinum(II) can be used to study a range of spectroscopic phenomena, which is crucial for developing applications like light-emitting diodes (LEDs), sensors, and photocatalysts .
Medicinal Chemistry
Platinum complexes have been extensively studied for their anticancer properties. While Dichloro(norbornadiene)platinum(II) itself may not be used directly in chemotherapy, it can serve as a model compound to understand the behavior of platinum-based drugs and aid in the design of new anticancer agents .
Environmental Chemistry
This compound’s reactivity with organic pollutants makes it a candidate for environmental cleanup applications. It could potentially be used to degrade harmful organic compounds in water or soil, converting them into less toxic substances .
Chemical Vapor Deposition (CVD) Processes
In the field of thin-film technology, Dichloro(norbornadiene)platinum(II) can be utilized as a precursor in chemical vapor deposition processes to form platinum-containing films. These films are integral to various electronic and catalytic applications .
Nanotechnology
The compound’s ability to form complexes with different geometries and bonding modes makes it a valuable tool in nanotechnology. It can be used to synthesize platinum nanoparticles, which have applications ranging from catalysis to biomedical imaging .
Sensor Development
Dichloro(norbornadiene)platinum(II) may be used in the development of chemical sensors. Its structural and electronic properties can be tuned to detect specific molecules, which is beneficial for monitoring environmental pollutants or for diagnostic purposes .
Safety and Hazards
Propriétés
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.2ClH.Pt/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLNRVTDUMGOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(norbornadiene)platinum(II) | |
CAS RN |
12152-26-0 | |
| Record name | [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]dichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



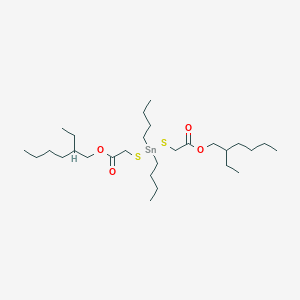
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
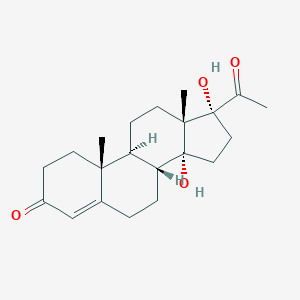
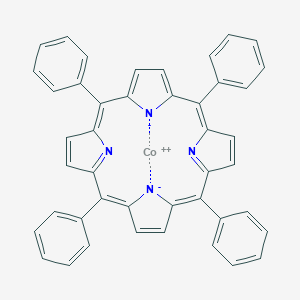

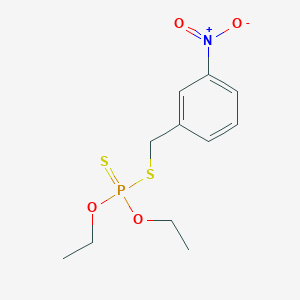
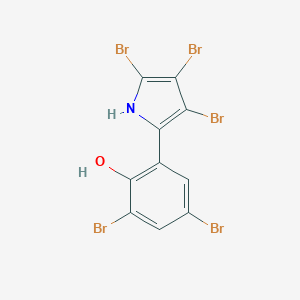


![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)

